2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
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Overview
Description
2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C5H8BrN3O2S and a molecular weight of 254.11 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the bromination of N,N-dimethylimidazole-1-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the imidazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an N-alkylated imidazole derivative .
Scientific Research Applications
2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide depends on its specific applicationThese interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-methyl-1H-imidazole: Another brominated imidazole derivative with similar reactivity but different substitution patterns.
N,N-dimethylimidazole-1-sulfonamide: The non-brominated parent compound, which lacks the reactivity conferred by the bromine atom.
Uniqueness
2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both bromine and sulfonamide functional groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H8BrN3O2S |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-bromo-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-7-5(9)6/h3-4H,1-2H3 |
InChI Key |
QYGFNFMJWUKARC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1Br |
Origin of Product |
United States |
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